8-hydroxyquinoline-5-sulfonic Acid Hydrate

Description

The exact mass of the compound this compound is 243.02014356 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-hydroxyquinoline-5-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058754 | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-92-3, 283158-18-9 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Chelator in Analytical and Materials Science

An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-5-sulfonic acid Hydrate

8-Hydroxyquinoline-5-sulfonic acid (8-HQS), typically available as a hydrate, is a sulfonated derivative of 8-hydroxyquinoline. This modification confers significant aqueous solubility to the parent molecule, greatly expanding its utility in various scientific domains.[1] While structurally simple, 8-HQS possesses a unique combination of a proton-donating sulfonic acid group, a phenolic hydroxyl group, and a nitrogen atom within its quinoline ring system. This arrangement makes it an exceptional chelating agent for a wide array of metal ions.[2] Its ability to form stable, often colorful or fluorescent, complexes is the cornerstone of its application in analytical chemistry for the determination of trace metals.[2][3][4][5]

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core chemical properties of this compound. We will delve into its physicochemical characteristics, spectroscopic signature, and chemical reactivity, with a focus on the causality behind its behavior and its practical application. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.

Molecular Identity and Structure

The foundational properties of 8-HQS stem directly from its molecular architecture. The molecule consists of a quinoline bicyclic system functionalized with a hydroxyl group at position 8 and a sulfonic acid group at position 5.

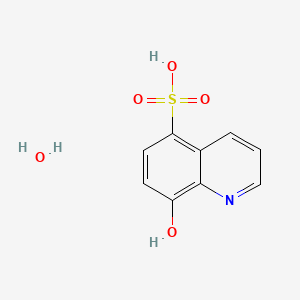

Caption: Molecular structure of 8-Hydroxyquinoline-5-sulfonic acid.

This structure is confirmed by various analytical techniques, including NMR and mass spectrometry.[6][7] Key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 8-hydroxyquinoline-5-sulfonic acid | [3][8] |

| Synonyms | Sulfoxine, Oxine-5-sulfonic acid, 8-Quinolinol-5-sulfonic acid | [8] |

| CAS Number | 84-88-8 (Anhydrous) | [8][9][10] |

| 207386-92-3 (Hydrate) | [11][12] | |

| 283158-18-9 (Monohydrate) | [13][14] | |

| Molecular Formula | C₉H₇NO₄S (Anhydrous) | [7][10] |

| C₉H₇NO₄S·xH₂O (Hydrate) | [11][12] | |

| Molecular Weight | 225.22 g/mol (Anhydrous Basis) | [8][10][11][12] |

| 243.24 g/mol (Monohydrate) | [13][14] |

Physicochemical Properties

The physical properties of 8-HQS hydrate are critical for its handling, storage, and application in experimental setups.

| Property | Description | Source(s) |

| Appearance | Yellow to green fine crystalline powder. | [9][10][11] |

| Melting Point | >300 °C (decomposes). | [12][13] |

| Solubility | Soluble in water. Slightly soluble in DMSO and heated methanol. Soluble in pyridine (5% solution). | [2][5][10][11] |

| pKa Values (at 25°C) | pK₁: 4.09 (protonated quinoline nitrogen), pK₂: 8.78 (phenolic hydroxyl). | [10] |

| Stability | Hygroscopic. May be sensitive to long-term light exposure. | [10][15] |

The two distinct pKa values are fundamentally important. The pKa of ~4.1 corresponds to the equilibrium of the protonated quinoline nitrogen, while the pKa of ~8.8 corresponds to the deprotonation of the phenolic hydroxyl group.[10] This behavior is crucial for its role as a chelating agent, as the deprotonation of the hydroxyl group is often a prerequisite for forming stable complexes with metal ions. The choice of buffer pH in any analytical protocol is therefore dictated by these values to ensure the ligand is in the correct protonation state for chelation.

Spectroscopic Profile

The interaction of 8-HQS with electromagnetic radiation provides a powerful means for its characterization and quantification, especially when complexed with metals.

-

UV-Vis Absorbance : 8-HQS exhibits an absorbance peak at approximately 243 nm.[16] Upon chelation with metal ions, shifts in the absorbance spectrum are often observed, which can be used for colorimetric analysis.

-

Fluorescence : By itself, 8-HQS is considered virtually non-luminescent in aqueous solution.[17] However, upon forming chelates with many metal ions (such as Cadmium, Zinc, Aluminum, and Gallium), a significant enhancement in fluorescence intensity is observed.[1][17] This "turn-on" fluorescence is a highly sensitive detection mechanism. The optimal excitation and emission wavelengths are dependent on the specific metal ion being chelated. For example, the Cadmium chelate is noted to be exceptionally fluorescent.[1] This phenomenon occurs because chelation rigidifies the molecular structure, reducing non-radiative decay pathways and promoting radiative emission (fluorescence).

-

NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra are available and serve as definitive tools for structural verification and purity assessment.[6]

-

IR Spectroscopy : The infrared spectrum shows characteristic peaks corresponding to its functional groups, including O-H, N-H (from the protonated form), S=O (sulfonic acid), and C=N/C=C (aromatic rings) vibrations.[18]

Chemical Reactivity: The Art of Chelation

The most significant chemical property of 8-HQS is its ability to act as a bidentate chelating ligand. The phenolic oxygen (after deprotonation) and the quinoline nitrogen atom form a five-membered ring with a metal ion.

Caption: General mechanism of metal ion chelation by 8-HQS.

This chelation is the basis for its widespread use:

-

Analytical Reagent : It is extensively employed as a pre- or post-column reagent in chromatography and in spectrophotometric and fluorometric methods for the detection and quantification of dozens of different metal ions.[1][2][3][4][5] The choice of metal dictates the optimal pH and detection method (colorimetry vs. fluorometry). For instance, a systematic study of 78 metal species found that 42 form fluorescent chelates with 8-HQS.[1]

-

Biological Activity : The chelating ability of 8-hydroxyquinolines is believed to be linked to their biological activities, which include antibacterial, antifungal, and antitumor properties.[19] Complexation with ions like copper or iron can enhance this activity.[19]

-

Materials Science : 8-HQS can be incorporated into polymers or functionalized onto surfaces to create materials for sensing or for sequestering metal ions from environmental samples.[2][20]

Experimental Protocol: Fluorometric Determination of Cadmium(II)

This protocol outlines a self-validating system for the determination of trace Cadmium (Cd²⁺) using 8-HQS, leveraging the strong fluorescence of the resulting chelate.[1]

Rationale: Cadmium forms one of the most intensely fluorescent complexes with 8-HQS, making this a highly sensitive method.[1] The pH must be controlled to be above the pKa of the hydroxyl group to ensure deprotonation and efficient chelation, but not so high as to cause precipitation of metal hydroxides. A pH around 8 is optimal.[1]

Materials:

-

This compound (Reagent Grade)

-

Cadmium standard solution (1000 ppm)

-

Boric acid buffer (0.1 M, pH 8.0)

-

Deionized water (18 MΩ·cm)

-

Spectrofluorometer

Procedure:

-

Reagent Preparation: Prepare a 1 mM stock solution of 8-HQS by dissolving the appropriate mass of the solid in deionized water. Store in a dark bottle to protect from light.

-

Standard Curve Preparation: a. Perform serial dilutions of the 1000 ppm Cd²⁺ standard to prepare a series of working standards (e.g., 0, 10, 20, 50, 100 ppb) in 10 mL volumetric flasks. b. To each flask, add 1 mL of the 0.1 M boric acid buffer (pH 8.0). c. Add 100 µL of the 1 mM 8-HQS stock solution to each flask. d. Bring each flask to the 10 mL mark with deionized water, cap, and mix thoroughly. e. Allow the solutions to equilibrate for 15 minutes at room temperature.

-

Sample Preparation: Prepare the unknown sample by diluting it to an expected concentration within the range of the standard curve. Treat the sample identically to the standards (add buffer and 8-HQS solution).

-

Fluorometric Measurement: a. Set the spectrofluorometer to the optimal excitation and emission wavelengths for the Cd-HQS complex (these should be determined empirically but are typically in the range of Ex: ~370-390 nm, Em: ~500-520 nm). b. Set the fluorescence intensity of the highest standard to approximately 90% of the instrument's scale. c. Measure the fluorescence intensity of the blank (0 ppb standard) and all other standards. d. Measure the fluorescence intensity of the unknown sample(s).

-

Data Analysis: a. Subtract the blank's fluorescence intensity from all standard and sample readings. b. Plot a calibration curve of fluorescence intensity versus Cd²⁺ concentration (ppb). c. Determine the concentration of Cd²⁺ in the unknown sample using the linear regression equation from the calibration curve.

Caption: Experimental workflow for fluorometric Cd²⁺ determination.

Stability, Storage, and Safety

Storage and Stability: 8-HQS hydrate is hygroscopic and should be stored in a tightly sealed container to protect from moisture.[10][11] Storage at room temperature in a dry, well-ventilated area away from strong oxidizing agents is recommended.[11] Given its potential light sensitivity, storage in an amber or opaque container is best practice.[15]

Safety and Handling: This compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[8][12][13][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the solid powder.[14][21] Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[14][21]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[21] In case of eye contact, rinse cautiously with water for several minutes.[14][21] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]

Conclusion

This compound is a powerful and versatile chemical reagent whose value is derived directly from its molecular structure. The strategic placement of a chelating moiety (hydroxyl and quinoline nitrogen) and a solubilizing group (sulfonic acid) creates a compound with broad applicability, particularly in the sensitive and selective analysis of trace metal ions. Understanding its fundamental physicochemical properties—pKa values, solubility, and spectroscopic behavior—is paramount for designing robust and reliable analytical methods. By appreciating the causality between its structure and function, researchers can fully exploit the potential of this indispensable laboratory chemical.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Buy this compound | 207386-92-3 [smolecule.com]

- 3. This compound, 98% 500 g | Request for Quote [thermofisher.com]

- 4. B20022.18 [thermofisher.com]

- 5. 8-HYDROXYQUINOLINE-5-SULFONIC ACID | 207386-92-3 [chemicalbook.com]

- 6. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 1H NMR spectrum [chemicalbook.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 8. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 10. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]

- 11. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 12. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. carlroth.com [carlroth.com]

- 16. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]

- 17. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 19. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Molecular Structure of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-5-sulfonic acid hydrate is a pivotal molecule in analytical chemistry and a compound of burgeoning interest in medicinal and materials science. Its profound utility is intrinsically linked to its distinct molecular architecture. This guide provides a comprehensive exploration of the molecular structure of this compound, delving into its electronic configuration, bonding, and the stereochemical nuances that dictate its function. We will examine the spectroscopic signatures that serve as fingerprints for its identification and structural elucidation, and detail its key physicochemical properties. Furthermore, this guide presents field-proven experimental protocols for its synthesis and analysis, underpinned by an understanding of the reaction mechanisms. The intricate process of metal chelation, central to many of its applications, is also demystified. This document is intended to serve as an authoritative resource for researchers leveraging this compound in their scientific endeavors.

Introduction: The Significance of a Chelator

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline, a bicyclic aromatic organic compound. The introduction of a sulfonic acid group at the 5-position dramatically increases its aqueous solubility compared to the parent molecule, a critical modification that expands its utility in biological and aqueous analytical systems. It typically exists as a hydrate, a yellow crystalline solid, with the general formula C₉H₇NO₄S·xH₂O.[1][2]

The scientific importance of 8-HQS stems from its potent ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a wide range of metal ions. This chelation is often accompanied by a significant change in the photophysical properties of the molecule, most notably a dramatic enhancement of fluorescence, making it an invaluable reagent for the sensitive and selective detection of metal ions.[3] Its applications extend from analytical and environmental chemistry to potential therapeutic roles, leveraging the biological activities of 8-hydroxyquinoline derivatives which include antimicrobial, antifungal, and antitumor properties.[4][5]

Molecular Structure and Stereochemistry

The foundational understanding of this compound's functionality lies in its molecular structure.

Bonding and Planarity

The core of the molecule is the quinoline ring system, which is inherently planar due to the sp² hybridization of its carbon and nitrogen atoms. This planarity is crucial for the effective chelation of metal ions, as it provides a rigid scaffold for the coordinating atoms. The hydroxyl (-OH) group at the 8-position and the sulfonic acid (-SO₃H) group at the 5-position are the key functional groups.

The molecule's stereochemistry is relatively straightforward; as a planar aromatic system, it does not possess chiral centers. The key structural feature is the intramolecular hydrogen bond that can form between the hydroxyl group's hydrogen and the quinoline ring's nitrogen. However, in the hydrated crystalline form and in aqueous solution, intermolecular hydrogen bonding with water molecules is also significant.[6]

Crystalline Structure

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a characteristic fingerprint of the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule, with distinct signals for the carbons of the quinoline ring and the sulfonic acid-bearing carbon.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups. Characteristic absorption bands include:

-

A broad O-H stretching vibration from the hydroxyl group and water of hydration.

-

C=C and C=N stretching vibrations from the aromatic quinoline ring.

-

S=O stretching vibrations from the sulfonic acid group.

UV-Visible (UV-Vis) Spectroscopy

In solution, 8-hydroxyquinoline-5-sulfonic acid exhibits characteristic electronic absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the pH of the solution due to the protonation/deprotonation of the phenolic hydroxyl group and the quinoline nitrogen.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄S·xH₂O | [1] |

| Molecular Weight | 225.22 g/mol (anhydrous) | [1] |

| Appearance | Yellow crystalline powder | [7] |

| Melting Point | >300 °C | [8] |

| pKa₁ (Sulfonic Acid) | < 2 (Strongly acidic) | Inferred |

| pKa₂ (Quinolinium ion) | 4.092 | [4] |

| pKa₃ (Phenolic OH) | ~8.5 | Inferred from related compounds |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | [4][5] |

Stability: 8-hydroxyquinoline-5-sulfonic acid is generally stable under normal laboratory conditions. However, its stability can be influenced by factors such as pH, light, and temperature. Studies on its photophysical behavior indicate that it can undergo photochemical reactions, particularly in alkaline media when exposed to light in the presence of a photosensitizer.[7] Thermal degradation studies have also been conducted, primarily in the context of its polymers, showing decomposition at elevated temperatures.[9]

Experimental Protocols

Synthesis of this compound

This protocol describes the sulfonation of 8-hydroxyquinoline. Caution: This reaction involves the use of corrosive and hazardous reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

8-Hydroxyquinoline

-

Fuming sulfuric acid (e.g., 65%)

-

Ice

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add a calculated amount of fuming sulfuric acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add 8-hydroxyquinoline to the stirred fuming sulfuric acid, ensuring the temperature remains below a controlled limit (e.g., 40-60°C). The addition should be completed over a period of several hours.[1]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Slowly raise the temperature to approximately 110-120°C and maintain it for about 3 hours to ensure the completion of the sulfonation reaction.[1]

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and water.

-

Under vigorous stirring, slowly and carefully pour the sulfonated liquid into the ice-water mixture.

-

Cool the resulting slurry to around 5°C to precipitate the product.

-

Filter the precipitate, wash it thoroughly with cold deionized water, and dry it to obtain crude 8-hydroxyquinoline-5-sulfonic acid.

-

The product can be further purified by recrystallization from water or dilute HCl.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the analysis of 8-hydroxyquinoline-5-sulfonic acid.

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the analyte (e.g., 250 nm).

Workflow:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Mechanism of Action: Metal Chelation

The primary mechanism underpinning the utility of 8-hydroxyquinoline-5-sulfonic acid is its ability to form stable complexes with metal ions.

The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as Lewis bases, donating their lone pairs of electrons to the metal ion, which acts as a Lewis acid. This results in the formation of a highly stable five-membered chelate ring. The stoichiometry of the complex (metal-to-ligand ratio) depends on the coordination number of the metal ion. For many divalent and trivalent metal ions, complexes with 1:1, 1:2, and 1:3 metal-to-ligand ratios can be formed.

This chelation process rigidifies the molecular structure, which in turn restricts intramolecular vibrations and rotations. This rigidity minimizes non-radiative decay pathways for the excited state, leading to a significant increase in fluorescence quantum yield. This phenomenon is the basis for its use as a highly sensitive fluorescent probe for metal ion detection.

Conclusion

The molecular structure of this compound is a testament to the elegant relationship between form and function at the molecular level. Its planar, rigid quinoline core, appended with a solubilizing sulfonic acid group and a chelating hydroxyl group, endows it with the remarkable ability to selectively bind metal ions and transduce this event into a readily detectable optical signal. This guide has provided a detailed examination of its structural and functional characteristics, from its fundamental bonding and stereochemistry to its practical application in synthesis and analysis. A thorough grasp of these principles is paramount for researchers seeking to harness the full potential of this versatile molecule in their scientific pursuits.

References

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid monohydrate for synthesis 283158-18-9 [sigmaaldrich.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 8-Hydroxyquinoline-5-Sulfonic Acid Hydrate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 8-hydroxyquinoline-5-sulfonic acid hydrate. It is designed to bridge theoretical principles with practical, field-proven methodologies, ensuring both scientific integrity and successful experimental outcomes.

Introduction: Significance and Applications

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline, a heterocyclic organic compound.[1] The introduction of a sulfonic acid group (-SO₃H) at the 5-position of the quinoline ring significantly increases its water solubility compared to the parent molecule, while retaining the potent metal-chelating properties conferred by the nitrogen atom and the adjacent hydroxyl group.[1] This unique combination of properties makes 8-HQS a valuable compound in various scientific fields.

It is widely employed as a versatile analytical reagent for the determination of trace metals and as a pre- or post-column derivatization agent for the fluorescence detection of metal ions.[2][3] Its biological activity, including antibacterial, antifungal, and antitumor properties, is also a subject of significant research, often linked to its ability to chelate essential metal ions.[4] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules and functional materials.[2][5] This guide focuses on its direct synthesis via the sulfonation of 8-hydroxyquinoline.

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution

The synthesis of 8-hydroxyquinoline-5-sulfonic acid is a classic example of an electrophilic aromatic substitution reaction. The core principle involves introducing a sulfonic acid group onto the electron-rich aromatic ring of 8-hydroxyquinoline.

Reaction Mechanism and Regioselectivity

The reaction proceeds through the sulfonation of the 8-hydroxyquinoline ring using a strong sulfonating agent, typically fuming sulfuric acid (oleum).

-

Generation of the Electrophile: Fuming sulfuric acid, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, serves as the source for the potent electrophile, SO₃.

-

Electrophilic Attack: The 8-hydroxyquinoline molecule contains two rings: a benzene ring and a pyridine ring. The hydroxyl (-OH) group on the benzene ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this case, the C5 position is para to the hydroxyl group, making it highly activated and sterically accessible for electrophilic attack by SO₃.

-

Formation of the Sigma Complex: The attack of SO₃ on the C5 position breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Restoration of Aromaticity: A base (such as HSO₄⁻ in the medium) abstracts a proton from the C5 carbon, restoring the aromatic system and yielding the final sulfonated product.

The strong directing effect of the hydroxyl group ensures that sulfonation occurs predominantly at the 5-position, leading to high regioselectivity.

Caption: Mechanism of electrophilic sulfonation of 8-hydroxyquinoline.

Detailed Experimental Protocol

This protocol is synthesized from established industrial methods and provides a reliable pathway to the target compound.[6]

Materials and Equipment

| Reagents & Materials | Specifications | Equipment |

| 8-Hydroxyquinoline | 99% purity, powder | 500 mL Three-necked round-bottom flask |

| Fuming Sulfuric Acid | 20-30% free SO₃ (Oleum) | Mechanical stirrer with PTFE blade |

| Crushed Ice / Distilled Water | Dropping funnel | |

| Thermometer (-10 to 150 °C) | ||

| Heating mantle with temperature control | ||

| Large beaker (2 L) | ||

| Buchner funnel and vacuum flask | ||

| pH indicator strips |

Step-by-Step Synthesis Procedure

Safety Precaution: This reaction is highly exothermic and involves extremely corrosive materials. It must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in a large ice-water bath.

-

Charging the Reagent: Carefully charge the three-necked flask with 250 g of fuming sulfuric acid. Begin stirring and allow the acid to cool to below 10 °C.

-

Substrate Addition: Slowly and portion-wise, add 100 g of 8-hydroxyquinoline powder to the stirred, cold acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 60 °C.[6] This step is highly exothermic and requires vigilant temperature monitoring. The addition should take approximately 2-3 hours.

-

Reaction Drive: Once the addition is complete, remove the ice bath. Continue stirring for an additional 30 minutes. Then, slowly heat the reaction mixture using the heating mantle to 120 °C. Maintain this temperature with continuous stirring for 3 hours to ensure the sulfonation reaction goes to completion.[6]

-

Quenching and Precipitation: After 3 hours, turn off the heating and allow the dark, viscous mixture to cool to room temperature. In a separate 2 L beaker, prepare a slurry of 400 g of crushed ice and water.

-

Isolation: Slowly and carefully , pour the sulfonated reaction mixture into the ice-water slurry with vigorous stirring. This quenching step is also highly exothermic. The product, 8-hydroxyquinoline-5-sulfonic acid, will precipitate as a yellow solid.

-

Filtration and Washing: Cool the slurry to below 5 °C in an ice bath to maximize precipitation.[6] Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is no longer strongly acidic.

-

Drying: Dry the resulting yellow crystalline powder. The product at this stage is the hydrate form.

Caption: Workflow for the synthesis of 8-hydroxyquinoline-5-sulfonic acid.

Purification and Characterization

While the crude product is often of sufficient purity for some applications, recrystallization can be performed to obtain a high-purity analytical standard.

Purification Method

The most common method for purification is recrystallization from hot water or dilute hydrochloric acid.[7]

-

Dissolve the crude solid in a minimum amount of boiling distilled water.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Physical and Chemical Properties

The final product should be a yellow, fine crystalline powder.[7]

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₄S · xH₂O | [8] |

| Molecular Weight | 225.22 g/mol (anhydrous) | [9] |

| Appearance | Yellow crystalline powder | [7] |

| Melting Point | >300 °C (decomposes) | [8] |

| Solubility | Soluble in water | [2] |

| Assay | ≥97.5% (dry basis) | [3] |

Safety, Handling, and Storage

Professional diligence in safety and handling is paramount for this synthesis.

-

Hazard Identification: 8-Hydroxyquinoline-5-sulfonic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[10][11] The primary danger in the synthesis comes from fuming sulfuric acid, which is extremely corrosive and reacts violently with water.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a face shield over safety goggles, and a chemical-resistant apron or lab coat.[12] All operations must be conducted within a certified chemical fume hood.[10]

-

Handling: Always add the 8-hydroxyquinoline to the acid slowly. Never add water to the concentrated reaction mixture; always add the acid mixture to ice/water.[6]

-

Storage: Store the final product in a tightly closed container in a dry, well-ventilated area.[12]

-

Waste Disposal: Reaction residues and acidic filtrates must be neutralized carefully with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal in accordance with local, state, and federal regulations.[11]

Conclusion

The synthesis of this compound via direct sulfonation of 8-hydroxyquinoline is a robust and well-established method. Success hinges on the careful control of reaction parameters, particularly temperature during the addition of the substrate and the subsequent heating phase. By adhering to the principles of electrophilic aromatic substitution and following a meticulous and safety-conscious experimental protocol, researchers can reliably produce this valuable chemical compound for a wide array of applications in analytics, medicine, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. B20022.18 [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 8. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]

- 9. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 8-Hydroxyquinoline-5-sulfonic acid - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 8-Hydroxyquinoline-5-sulfonic acid Hydrate

Introduction

8-Hydroxyquinoline-5-sulfonic acid hydrate is a crystalline powder, typically yellow in appearance, belonging to the quinoline family of compounds.[1][2][3] Its molecular structure, featuring both a hydroxyl group and a sulfonic acid group on the quinoline scaffold, imparts a unique combination of properties that make it a valuable reagent in various scientific applications. Notably, it is utilized in the synthesis of certain pharmaceutical compounds and as a chelating agent for the determination of trace metals.[3][4] A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective application in research, particularly in the fields of analytical chemistry and drug development.

This technical guide provides a detailed overview of the solubility of this compound. It synthesizes available qualitative data, explores the key physicochemical factors governing its solubility, and presents a standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to ascertain precise solubility parameters for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄S·xH₂O | [1][5] |

| Molecular Weight | 225.22 g/mol (anhydrous basis) | [1][5] |

| Appearance | Yellow or cream crystalline powder or lumps | [1][2][3][4] |

| Melting Point | >300 °C (decomposes) | [6] |

| pKa₁ (Sulfonic Acid Group) | ~0.5 (estimated for aromatic sulfonic acids) | |

| pKa₂ (Quinolinium Ion) | 4.092 | [7] |

| pKa₃ (Hydroxyl Group) | 8.776 | [7] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and application. While precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, a qualitative understanding has been established through various sources.

Qualitative Solubility Data

The following table summarizes the observed solubility of this compound in common laboratory solvents. It is important to note that these are descriptive classifications and the actual quantitative solubility can be influenced by factors such as temperature and the specific hydration state of the compound.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Soluble, Freely Soluble, Very Soluble | [6][8][9] |

| Pyridine | A 5% solution forms a clear yellow solution | [1][5] |

| Ethanol | Sparingly Soluble | |

| Methanol | Slightly Soluble (solubility increases with heating and sonication) | [7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7] |

| Most Common Organic Solvents | Slightly Soluble | [8] |

The high solubility in water can be attributed to the presence of the highly polar sulfonic acid group, which readily interacts with water molecules through hydrogen bonding.[1]

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors. A comprehensive understanding of these factors is crucial for controlling and optimizing its dissolution for specific applications.

The Critical Role of pH

As an amphoteric molecule with three ionizable groups, the solubility of this compound is profoundly dependent on the pH of the aqueous medium. The ionization state of the sulfonic acid, quinoline nitrogen, and hydroxyl groups dictates the overall charge of the molecule and its interaction with the solvent.

-

Strongly Acidic Conditions (pH < 1): In a highly acidic environment, the sulfonic acid group is protonated (-SO₃H), the quinoline nitrogen is protonated (-NH⁺-), and the hydroxyl group is protonated (-OH). The molecule carries a net positive charge.

-

Moderately Acidic Conditions (pH 1 - 4): The sulfonic acid group will be deprotonated (-SO₃⁻), while the quinoline nitrogen remains protonated (-NH⁺-), and the hydroxyl group is protonated (-OH). The molecule exists as a zwitterion, which can influence its solubility.

-

Near-Neutral to Weakly Basic Conditions (pH 4 - 8.8): In this range, the sulfonic acid group is deprotonated (-SO₃⁻), the quinoline nitrogen is deprotonated (-N-), and the hydroxyl group remains protonated (-OH). The molecule carries a net negative charge.

-

Strongly Basic Conditions (pH > 8.8): At high pH, the sulfonic acid group is deprotonated (-SO₃⁻), the quinoline nitrogen is deprotonated (-N-), and the hydroxyl group is deprotonated (-O⁻). The molecule carries a net charge of -2.

The presence of charged species generally enhances water solubility. Therefore, the solubility of this compound is expected to be lowest at its isoelectric point and significantly higher at pH values where it exists predominantly as a charged species.

Caption: Ionization states of 8-hydroxyquinoline-5-sulfonic acid at different pH ranges.

Impact of Temperature

For most solid solutes, solubility increases with temperature. This general principle is expected to apply to this compound. The dissolution process is typically endothermic, meaning that providing thermal energy to the system favors the breaking of the crystal lattice and the solvation of the molecules, leading to a higher solubility at elevated temperatures. However, the exact quantitative relationship between temperature and solubility for this compound requires experimental determination.

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following methodology is based on the well-established "shake-flask" method, which is a cornerstone of solubility determination in the pharmaceutical and chemical industries. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.

Principle

The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant no longer changes over time.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO) of appropriate purity

-

Volumetric flasks and pipettes

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials or flasks. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

For aqueous solubility determination at different pH values, use appropriate buffer solutions.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker or water bath.

-

Agitate the samples at a consistent rate to ensure thorough mixing. A typical equilibration time is 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements are in agreement.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved particles, filter the supernatant through a syringe filter into a clean vial. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solution using a suitable and validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 g, or molarity.

-

For aqueous solutions, report the final pH of the saturated solution.

-

Report the temperature at which the solubility was determined.

-

References

- 1. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 2. chembk.com [chembk.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]

- 4. This compound, 98% 500 g | Request for Quote [thermofisher.com]

- 5. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 6. 8-HYDROXYQUINOLINE-5-SULFONIC ACID CAS#: 207386-92-3 [m.chemicalbook.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]

- 8. 8-Hydroxyquinoline-5-sulfonic acid monohydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 8-hydroxyquinoline-5-sulfonic acid hydrate (CAS: 207386-92-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chelator

8-Hydroxyquinoline-5-sulfonic acid hydrate stands as a compound of significant interest at the crossroads of analytical chemistry and biomedical research. As a sulfonated derivative of 8-hydroxyquinoline, it retains the potent metal-chelating properties of its parent molecule while gaining enhanced aqueous solubility—a feature that broadens its applicability in biological and analytical systems. This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of properties. It aims to provide a comprehensive, in-depth understanding of this compound, from its fundamental characteristics and synthesis to its practical applications, complete with detailed experimental protocols. By elucidating the "why" behind the "how," this document serves as a technical resource to empower innovation and accelerate discovery.

Section 1: Core Compound Profile

Chemical Identity and Physicochemical Properties

This compound, also known as Oxine-5-sulfonic acid, is a pale yellow crystalline solid.[1] The addition of the sulfonic acid group at the 5-position of the 8-hydroxyquinoline scaffold dramatically increases its water solubility compared to the parent compound, 8-hydroxyquinoline.

| Property | Value | Source(s) |

| CAS Number | 207386-92-3 | [2][3][4] |

| Molecular Formula | C₉H₇NO₄S · xH₂O | [2][3][5] |

| Molecular Weight | 225.22 g/mol (anhydrous basis) | [2][3][5] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water | [1] |

| pKa | Data not available for the hydrate; related compounds show pKa values influenced by substituents. |

The Power of Chelation: Mechanism of Action

The functionality of this compound is intrinsically linked to its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with a wide array of metal ions. This chelation is the cornerstone of its utility in both analytical and biological applications.

In biological systems, this sequestration of essential metal ions can disrupt vital cellular processes. Many enzymes rely on metal cofactors for their catalytic activity. By binding to these metals, 8-hydroxyquinoline derivatives can inhibit enzyme function, leading to antimicrobial and anticancer effects.[6] The sulfonic acid moiety, while enhancing water solubility, can also influence the cell permeability and overall bioavailability of the compound.[7]

In analytical applications, the chelation of metal ions often results in the formation of intensely fluorescent complexes.[8] This property is harnessed for the sensitive and selective detection of trace metals.

Caption: Chelation of a metal ion by 8-hydroxyquinoline-5-sulfonic acid.

Section 2: Synthesis and Characterization

Synthesis Pathway: From Quinoline to Sulfonated Hydrate

The synthesis of this compound is a multi-step process that begins with the sulfonation of quinoline, followed by alkali fusion to introduce the hydroxyl group, and finally, sulfonation of the resulting 8-hydroxyquinoline.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol synthesizes information from various established methods for the sulfonation of quinolines and subsequent modifications.

Step 1: Synthesis of 8-Quinoline Sulfonic Acid

-

In a three-necked flask equipped with a stirrer and a dropping funnel, place 250g of 65% fuming sulfuric acid.[9]

-

Slowly add 100g of quinoline to the fuming sulfuric acid under constant stirring, maintaining the temperature below 60°C. The addition should be completed over approximately 3 hours.[9]

-

After the addition is complete, continue stirring for another 30 minutes.

-

Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[9]

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the sulfonated mixture into 400g of ice water with vigorous stirring.

-

Cool the resulting solution to approximately 5°C to precipitate the 8-quinoline sulfonic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 8-quinoline sulfonic acid.

Step 2: Synthesis of 8-Hydroxyquinoline

-

In an autoclave, combine 52g of the 8-quinoline sulfonic acid obtained in Step 1, 40g of water, and 40g of sodium hydroxide.[9]

-

Seal the autoclave and heat to 180°C, raising the pressure to approximately 1.5 MPa.

-

Maintain these conditions for 7 hours to facilitate the alkali fusion reaction.[9]

-

Cool the autoclave to 60°C and carefully release the pressure.

-

Add 100ml of water and stir the mixture. The resulting product is the sodium salt of 8-hydroxyquinoline.

-

Neutralize the solution with an appropriate acid (e.g., sulfuric acid) to precipitate 8-hydroxyquinoline.

-

Filter, wash, and dry the product.

Step 3: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid and its Hydrate

-

To synthesize 8-hydroxyquinoline-5-sulfonyl chloride, which can then be hydrolyzed, place 8-hydroxyquinoline in an ice bath.[10]

-

Slowly add chlorosulfonic acid with stirring. This reaction is highly exothermic and requires careful temperature control.[10]

-

The resulting 8-hydroxyquinoline-5-sulfonyl chloride is sensitive to moisture and will hydrolyze to 8-hydroxyquinoline-5-sulfonic acid.[10]

-

To obtain the hydrate, recrystallize the crude 8-hydroxyquinoline-5-sulfonic acid from hot water.[11] The slow cooling of the aqueous solution will yield the crystalline hydrate. The exact degree of hydration (xH₂O) may vary depending on the crystallization conditions.

Characterization and Quality Control

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Results |

| FTIR Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl and water), N-H stretching (zwitterionic form), C=C and C=N stretching of the quinoline ring, and S=O stretching of the sulfonic acid group. |

| ¹H NMR Spectroscopy | Aromatic protons of the quinoline ring will show characteristic chemical shifts and coupling patterns. The presence of water will be indicated by a broad singlet. |

| Mass Spectrometry | The molecular ion peak corresponding to the anhydrous compound (m/z = 225.22) should be observed.[12] |

| Elemental Analysis | The percentage composition of C, H, N, and S should be consistent with the molecular formula C₉H₇NO₄S. |

| Karl Fischer Titration | To determine the water content and confirm the degree of hydration.[13] |

Section 3: Applications in Research and Drug Development

Analytical Chemistry: A Fluorescent Probe for Metal Ion Detection

The ability of 8-hydroxyquinoline-5-sulfonic acid to form highly fluorescent complexes with a variety of metal ions makes it an excellent reagent for their determination.[8][14]

Experimental Protocol: Fluorometric Determination of Metal Ions

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Prepare a buffer solution to maintain the optimal pH for complex formation (typically between pH 5 and 9, depending on the metal ion).[14][15]

-

Sample Preparation: Prepare a series of standard solutions of the metal ion of interest in deionized water. Prepare the unknown sample, ensuring it is in a suitable aqueous matrix.

-

Complex Formation: In a cuvette, mix an aliquot of the metal ion standard or unknown sample with the 8-hydroxyquinoline-5-sulfonic acid solution and the buffer. Allow sufficient time for the complex to form.

-

Fluorometric Measurement: Use a spectrofluorometer to measure the fluorescence intensity of the solution. Determine the optimal excitation and emission wavelengths for the specific metal-HQS complex.[14]

-

Quantification: Create a calibration curve by plotting the fluorescence intensity of the standard solutions against their concentrations. Use the calibration curve to determine the concentration of the metal ion in the unknown sample.

Workflow for Metal Ion Detection

Caption: Workflow for the fluorometric determination of metal ions.

Drug Development: Antifungal and Anticancer Potential

The metal-chelating properties of 8-hydroxyquinoline derivatives are the basis for their investigation as potential therapeutic agents. By sequestering metal ions essential for microbial or cancer cell survival and proliferation, these compounds can exert cytotoxic effects.[16]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[8]

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.[5][8]

-

Inoculation: Inoculate each well with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[8]

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that results in no visible growth of the fungus.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17][18]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

Section 4: Safety and Handling

This compound is classified as an irritant.[19] It can cause skin and serious eye irritation, and may cause respiratory irritation.[19]

4.1. Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

4.2. Toxicological Profile

-

Acute Toxicity: The intraperitoneal LD50 in mice is reported to be greater than 800 mg/kg.[19]

-

Chronic Toxicity: Data on the long-term effects of exposure are limited. However, some 8-hydroxyquinoline derivatives have been associated with neurotoxicity at high doses.

Section 5: Conclusion and Future Directions

This compound is a versatile and valuable compound for researchers in both analytical chemistry and drug development. Its enhanced water solubility and potent metal-chelating ability open doors to a wide range of applications. While its utility as a fluorescent probe for metal ion detection is well-established, its potential as an antifungal and anticancer agent warrants further investigation. Future research should focus on detailed in vivo studies to evaluate its therapeutic efficacy, pharmacokinetic profile, and long-term toxicological effects. The development of targeted drug delivery systems for this compound could also enhance its therapeutic index and minimize potential side effects. As our understanding of the intricate role of metal ions in biological systems grows, the importance of chelating agents like this compound in both diagnostics and therapeutics is set to expand.

References

- 1. aksci.com [aksci.com]

- 2. Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid (Journal Article) | OSTI.GOV [osti.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 5. academic.oup.com [academic.oup.com]

- 6. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 13. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities [mdpi.com]

- 17. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 18. researchgate.net [researchgate.net]

- 19. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 8-hydroxyquinoline [sitem.herts.ac.uk]

spectroscopic properties of 8-hydroxyquinoline-5-sulfonic acid

An In-depth Technical Guide to the Spectroscopic Properties of 8-Hydroxyquinoline-5-Sulfonic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a water-soluble derivative of 8-hydroxyquinoline, a powerful chelating agent with a rich history in analytical chemistry and diverse applications in modern science.[1] Its spectroscopic properties are of paramount importance, underpinning its use as a fluorescent probe for metal ion detection, an active agent in pharmaceuticals, and a component in advanced materials.[2][3] This guide provides a comprehensive exploration of the spectroscopic characteristics of 8-HQS, focusing on its absorption and fluorescence behavior. We will delve into the profound influence of environmental factors, such as pH and metal ion coordination, explaining the underlying photophysical mechanisms and providing field-proven experimental protocols for their characterization.

Foundational Photophysics: The Role of Molecular Structure and Proton Transfer

The spectroscopic behavior of 8-hydroxyquinoline-5-sulfonic acid is dictated by its molecular structure, which features a quinoline ring system with a hydroxyl group (-OH) at position 8 and a sulfonic acid group (-SO₃H) at position 5. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group create a prime site for intramolecular hydrogen bonding.

This arrangement facilitates a critical photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[4] In its ground state, 8-HQS exists predominantly in its enol form. Upon photoexcitation, a proton can be rapidly transferred from the hydroxyl donor to the nitrogen acceptor, creating a transient keto tautomer.[4] This ESIPT process is an efficient non-radiative decay pathway, meaning the molecule quickly returns to the ground state without emitting light. This is the primary reason why 8-HQS itself is virtually non-fluorescent in solution.[5] Understanding this ESIPT mechanism is crucial as its inhibition is the key to unlocking the compound's potent fluorescence capabilities.

Influence of pH on Spectroscopic Properties

The spectroscopic properties of 8-HQS are highly sensitive to pH due to the presence of three ionizable groups: the sulfonic acid, the phenolic hydroxyl group, and the quinolinic nitrogen. The molecule can exist in cationic, neutral/zwitterionic, and anionic forms, each with a distinct electronic structure and, consequently, a unique absorption spectrum.

The absorption bands observed for 8-HQS are typically assigned to π-π* and n-π* electronic transitions within the quinoline ring system.[6] Changes in pH alter the protonation state of the molecule, which in turn modifies these transition energies, leading to shifts in the maximum absorption wavelength (λmax).[6][7] For instance, in acidic, neutral, and alkaline mediums, 8-HQS displays different λmax values, reflecting the dominant species in solution.[6]

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 8-Hydroxyquinoline-5-sulfonic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-5-sulfonic acid hydrate is a valuable chelating agent and intermediate in pharmaceutical synthesis. Its utility, however, is paired with a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide, designed for the experienced researcher, moves beyond rudimentary safety checklists to provide a deeper, mechanistic understanding of the principles behind the safe handling of this compound. By fostering a proactive safety culture grounded in scientific rationale, we can mitigate risks and ensure both personal safety and the integrity of our research.

Part 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive understanding of its potential dangers is the foundation of safe handling.[1][2]

GHS Hazard Classification

A critical first step in risk assessment is to internalize the Globally Harmonized System (GHS) classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

This data is a synthesis of information from multiple safety data sheets. The exact classification may vary slightly between suppliers.

The causality behind these classifications lies in the compound's chemical nature. The sulfonic acid group contributes to its acidic properties, which can cause irritation upon contact with skin and mucous membranes. The quinoline ring system, while a key to its chelating ability, can also interact with biological macromolecules, leading to irritation and potential toxicity.

Visualizing the Hazard Profile

To ensure immediate recognition of the primary hazards, the following diagram outlines the key precautionary statements associated with this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 8-Hydroxyquinoline-5-sulfonic acid - Safety Data Sheet [chemicalbook.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid monohydrate CAS 283158-18-9 | 814436 [merckmillipore.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 207386-92-3 Name: 8-Hydroxyquinoline-5-sulfonic acid hydrate8-Hydroxyquinoline-5-sulphonic acid hydrate [xixisys.com]

An In-depth Technical Guide to the Biological Activity of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This guide focuses on a key derivative, 8-hydroxyquinoline-5-sulfonic acid hydrate (8-HQS), providing an in-depth analysis for researchers, scientists, and drug development professionals. The introduction of a sulfonic acid moiety at the 5-position significantly alters the parent molecule's physicochemical properties, primarily enhancing its aqueous solubility.[2] This modification profoundly influences its biological profile. This document delineates the core mechanisms of action, explores the spectrum of its biological effects—including antimicrobial, anticancer, and neuroprotective activities—and furnishes detailed, field-tested experimental protocols to empower researchers in their investigations.

Core Mechanistic Principle: Metal Ion Chelation

The predominant mechanism underpinning the biological activity of 8-HQS is its function as a potent chelating agent.[3] The structural arrangement of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring creates a bidentate ligand capable of forming stable complexes with a wide array of divalent and trivalent metal ions, such as Cu²⁺, Fe³⁺, and Zn²⁺.[4][5] This sequestration of essential metal ions is the causal basis for many of its biological effects.

Causality Insight: In a biological system, metal ions are critical cofactors for numerous enzymes and proteins essential for pathogen survival and cancer cell proliferation. By chelating these ions, 8-HQS disrupts vital metabolic pathways, leading to cellular dysfunction and death.[6] For instance, the formation of 8-HQS-metal complexes can inhibit metalloenzymes or generate reactive oxygen species (ROS), inducing oxidative stress. The addition of the hydrophilic sulfonic acid group (-SO₃H) enhances water solubility, which facilitates its use in aqueous biological assays, though it may decrease cell permeability compared to its more lipophilic parent, 8-HQ.[2][7]

Caption: Metal chelation mechanism of 8-HQS leading to biological activity.

Spectrum of Biological Activities & Investigational Protocols

Antimicrobial & Antifungal Activity

8-HQS and its derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[1][4] Studies have demonstrated its efficacy against Staphylococcus aureus, Candida albicans, and various dermatophytes.[4][8]

Mechanism of Action: The primary antimicrobial mechanism involves the disruption of the functional integrity of the cytoplasmic membrane.[8] Unlike other 8-HQ derivatives that may target the cell wall, 8-HQS, being deprotonated and ionic at physiological pH, appears to penetrate and compromise the fungal cell membrane, leading to leakage of cellular contents and cell death.[8] Furthermore, the formation of complexes with metals like copper and iron has been shown to enhance this antimicrobial potency.[4]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system to quantify the antimicrobial efficacy of 8-HQS.

-

Preparation:

-

Prepare a stock solution of 8-HQS hydrate in sterile deionized water or an appropriate solvent (e.g., DMSO, ensuring final concentration does not inhibit microbial growth).

-

Culture the target microorganism (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the 8-HQS stock solution in broth, typically from 256 µg/mL down to 0.5 µg/mL.

-

Add 100 µL of the standardized inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis:

-

The MIC is determined as the lowest concentration of 8-HQS that completely inhibits visible growth of the microorganism.

-

To confirm, an indicator dye such as resazurin can be added, which changes color in the presence of metabolic activity.

-

Anticancer Activity

Derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated significant cytotoxic activity against several human cancer cell lines, including amelanotic melanoma (C-32), lung adenocarcinoma (A549), and breast adenocarcinoma (MDA-MB-231).[9]

Mechanism of Action: The anticancer effect is linked to the modulation of key proteins involved in cell cycle regulation and apoptosis.[10] Specifically, active derivatives have been shown to increase the transcriptional activity of tumor suppressors like p53 and p21 and alter the expression ratio of the apoptotic regulators BCL-2 and BAX, tipping the balance towards programmed cell death.[9] The presence of an unsubstituted phenolic group at position 8 is considered crucial for this biological activity.[10]

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay provides a robust measure of cell viability and is foundational for assessing cytotoxic potential.[11]

-